molecular formula C44H84K2N2O23P2 B10859908 Megalomicin potassium phosphate CAS No. 23319-48-4

Megalomicin potassium phosphate

Cat. No.: B10859908
CAS No.: 23319-48-4
M. Wt: 1149.3 g/mol
InChI Key: YVWJEFDUJZGAQS-CTMPRURZSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Megalomicin Potassium Phosphate is synthesized by reacting megalomicin A with potassium dihydrogen phosphate. The reaction typically involves dissolving megalomicin A in a suitable solvent, followed by the addition of potassium dihydrogen phosphate under controlled conditions to form the phosphate salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the microorganism Micromonospora, which produces megalomicin A. The crude antibiotic is then purified and reacted with potassium dihydrogen phosphate to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Megalomicin Potassium Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Megalomicin Potassium Phosphate exerts its effects by inhibiting the ATP-dependent acidification of lysosomes and intra-Golgi transport. This inhibition disrupts the processing of viral proteins, preventing the formation of infectious viral particles. The compound targets specific molecular pathways involved in these processes .

Comparison with Similar Compounds

Uniqueness: Megalomicin Potassium Phosphate is unique due to its water solubility and potent inhibitory effects on HIV-1 replication. Its ability to inhibit lysosomal acidification and intra-Golgi transport sets it apart from other macrolide antibiotics .

Properties

CAS No.

23319-48-4

Molecular Formula

C44H84K2N2O23P2

Molecular Weight

1149.3 g/mol

IUPAC Name

dipotassium;dihydrogen phosphate;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C44H80N2O15.2K.2H3O4P/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32;;;2*1-5(2,3)4/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-;;;;/m1..../s1

InChI Key

YVWJEFDUJZGAQS-CTMPRURZSA-L

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[K+].[K+]

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[K+].[K+]

Origin of Product

United States

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